Distinct Lipophilicity (XLogP3-AA) of 3-(Allyloxy)-2-nitrobenzoic acid Compared to its Para-Substituted Isomer
3-(Allyloxy)-2-nitrobenzoic acid exhibits an XLogP3-AA value of 1.9, which is significantly higher than the value of 1.4 observed for its para-substituted isomer, 4-allyloxy-2-nitrobenzoic acid [1]. This 0.5 log unit difference corresponds to a greater than three-fold increase in partition coefficient, indicating enhanced lipophilicity for the 3-substituted compound. This property is crucial for applications where passive membrane permeability or lipid solubility is a key determinant of performance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4-Allyloxy-2-nitrobenzoic acid: 1.4 |
| Quantified Difference | Δ = +0.5 |
| Conditions | Computed value (PubChem/XLogP3) |
Why This Matters
The higher lipophilicity of 3-(allyloxy)-2-nitrobenzoic acid may translate to improved cell permeability in in vitro assays, making it a more suitable candidate for cellular target engagement studies compared to its less lipophilic para isomer.
- [1] PubChem. (2025). 3-(Allyloxy)-2-nitrobenzoic acid. Compound Summary CID 57213981. National Library of Medicine (NLM). View Source
